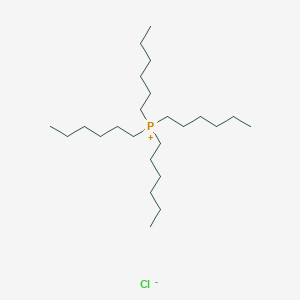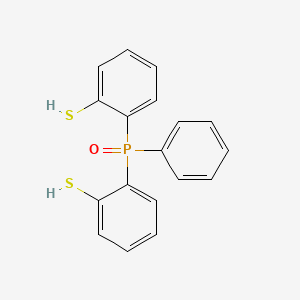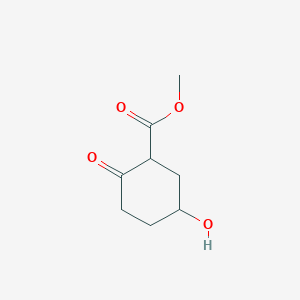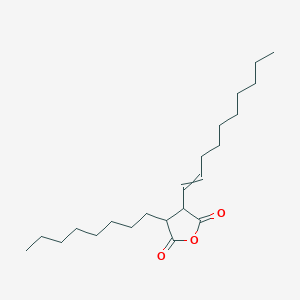
4-(Benzyloxy)naphthalen-1-yl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)naphthalen-1-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C({20})H({18})O(_{3}). It is an ester derived from naphthalene and methacrylic acid. This compound is known for its unique structural properties, which make it valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)naphthalen-1-yl 2-methylprop-2-enoate typically involves the esterification of 4-(benzyloxy)naphthalen-1-ol with methacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The final product is typically purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)naphthalen-1-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)naphthalen-1-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)naphthalen-1-yl 2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-yl 2-methylprop-2-enoate: Lacks the benzyloxy group, resulting in different chemical reactivity and biological activity.
4-(Methoxy)naphthalen-1-yl 2-methylprop-2-enoate: Contains a methoxy group instead of a benzyloxy group, affecting its solubility and interaction with biomolecules.
Uniqueness
4-(Benzyloxy)naphthalen-1-yl 2-methylprop-2-enoate is unique due to the presence of the benzyloxy group, which enhances its chemical reactivity and potential biological activity. This structural feature allows for a wider range of chemical modifications and applications in various fields.
Propiedades
Número CAS |
113918-64-2 |
|---|---|
Fórmula molecular |
C21H18O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(4-phenylmethoxynaphthalen-1-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H18O3/c1-15(2)21(22)24-20-13-12-19(17-10-6-7-11-18(17)20)23-14-16-8-4-3-5-9-16/h3-13H,1,14H2,2H3 |
Clave InChI |
ZNTCXYCSESETMK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1=CC=C(C2=CC=CC=C21)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)




![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)


![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)

![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)

![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)

